An In-depth Technical Guide to (2S)-2-Azidooctane: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (2S)-2-Azidooctane: Chemical Properties, Structure, and Synthesis
Disclaimer: Specific experimental data for (2S)-2-azidooctane is not widely available in public literature. This guide provides a comprehensive overview based on data for the closely related homolog, 2-azidooctane, and established principles of stereoselective synthesis and spectroscopic analysis for chiral secondary alkyl azides. This information is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties and Structure
(2S)-2-Azidooctane is a chiral alkyl azide, a class of compounds gaining significant interest in medicinal chemistry and drug development. The presence of the azido group and a stereocenter makes it a valuable building block for the synthesis of complex chiral molecules.
Chemical Structure
The structure of (2S)-2-azidooctane consists of an eight-carbon chain (octane) with an azido group (-N₃) attached to the second carbon atom. The "(2S)" designation specifies the stereochemistry at this chiral center, indicating a specific three-dimensional arrangement of the atoms.
Molecular Formula: C₈H₁₇N₃
Structure:
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for 2-azidooctane. The NMR data is experimentally determined, providing a reliable reference.
| Property | Value | Source |
| Molecular Weight | 155.24 g/mol | Calculated |
| ¹H NMR (CDCl₃) | δ 3.43 (m, 1H, CHN₃), 1.96 (m, 2H, CH₂), 1.50-1.12 (br, 8H, 4CH₂), 1.25 (d, 3H, CH₃), 0.89 (t, 3H, CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ 58.02 (CHN₃), 36.17 (CH₂), 31.70 (CH₂), 29.05 (CH₂), 26.03 (CH₂), 22.50 (CH₂), 19.44 (CH₃), 14.2 (CH₃) | [1] |
| IR Absorption (N₃) | ~2100 cm⁻¹ (strong, sharp) | [2][3] |
Note on Spectroscopic Data:
-
¹H NMR: The multiplet around 3.43 ppm is characteristic of the proton attached to the carbon bearing the azide group. The doublet at 1.25 ppm corresponds to the methyl group adjacent to the chiral center, and the triplet at 0.89 ppm is from the terminal methyl group of the octyl chain.[1]
-
¹³C NMR: The peak at 58.02 ppm is indicative of the carbon atom bonded to the electron-withdrawing azide group.[1]
-
IR Spectroscopy: The most prominent feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching vibration of the N=N=N bond.[2][3]
Stereoselective Synthesis
The synthesis of enantiomerically pure (2S)-2-azidooctane is crucial for its application in drug development, as different enantiomers can exhibit vastly different biological activities.[4] A common and reliable method for achieving this is through the stereospecific conversion of a chiral secondary alcohol with inversion of configuration. The Mitsunobu reaction is a well-established protocol for this transformation.[5][6]
Experimental Protocol: Mitsunobu Reaction for the Synthesis of (2S)-2-Azidooctane from (R)-Octan-2-ol
This protocol describes a general procedure for the synthesis of a chiral secondary azide from the corresponding chiral alcohol with inversion of stereochemistry.
Materials:
-
(R)-Octan-2-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of (R)-octan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford (2S)-2-azidooctane.
Expected Outcome: This reaction proceeds with a clean inversion of stereochemistry at the C2 position, yielding (2S)-2-azidooctane from (R)-octan-2-ol.
Caption: Stereospecific synthesis of (2S)-2-azidooctane.
Role in Drug Development and Research
Chiral alkyl azides, such as (2S)-2-azidooctane, are versatile intermediates in the synthesis of pharmaceuticals and bioactive molecules. The azide functional group serves as a precursor to a primary amine via reduction, or it can participate in various cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8]
This powerful and highly efficient reaction allows for the facile synthesis of 1,2,3-triazoles.[9] Triazole-containing compounds are a prominent class of pharmacophores found in a wide range of clinically used drugs with diverse therapeutic applications, including antifungal, anticancer, and antiviral agents.[8] The ability to introduce a chiral center via a building block like (2S)-2-azidooctane enables the exploration of stereochemistry-activity relationships, a critical aspect of modern drug design.[4]
The logical progression from a chiral azide to a potentially bioactive triazole is a common strategy in medicinal chemistry for the rapid generation of new chemical entities for biological screening.
Caption: Role of (2S)-2-azidooctane in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]
- 9. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
